N-(3-chloro-4-methylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Description
N-(3-chloro-4-methylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C19H14ClFN6O2 and its molecular weight is 412.81. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
The triazolopyrimidine derivatives have shown potential as anticancer agents, with unique mechanisms of tubulin inhibition. These compounds promote tubulin polymerization in vitro, a process crucial for cell division, without binding competitively with paclitaxel. Instead, they inhibit the binding of vincas to tubulin, offering a new therapeutic approach for cancer treatment. Notably, certain triazolopyrimidines can overcome resistance attributed to various multidrug resistance transporter proteins, indicating their potential efficacy in resistant cancer types. This class of compounds has demonstrated high potency and efficacy in inhibiting tumor growth in several nude mouse xenograft models, when administered either orally or intravenously (Zhang et al., 2007).
Antimicrobial and Antifungal Applications
Some novel pyrimidine-triazole derivatives have been synthesized and tested for their antimicrobial activities against selected bacterial and fungal strains. These compounds, derived from 4-(4-aminophenyl)morpholin-3-one through a multistep process, have shown promise in combating microbial resistance, a growing concern in public health (Majithiya & Bheshdadia, 2022).
Antimalarial Effects
The synthesis of 2-(3,4-dichloroanilino)-7-[[[(dialkylamino)alkyl]amino]]-5-methyl-s-triazolo[1,5-a]pyrimidines has been explored for their antimalarial properties. This class of compounds has demonstrated activity against Plasmodium berghei in mice, presenting a potential new avenue for antimalarial drug development (Werbel et al., 1973).
Anti-inflammatory and Analgesic Properties
New quinazolinone derivatives with potential anti-inflammatory and analgesic activities have been synthesized. These compounds, including Schiff bases and various substituted C-2 derivatives, were screened for their potential to reduce inflammation and pain, indicating their potential therapeutic benefits in conditions requiring anti-inflammatory and analgesic interventions (Farag et al., 2012).
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN6O2/c1-11-2-5-13(8-15(11)20)23-16(28)9-26-10-22-18-17(19(26)29)24-25-27(18)14-6-3-12(21)4-7-14/h2-8,10H,9H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRDMFOXNOMKPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.